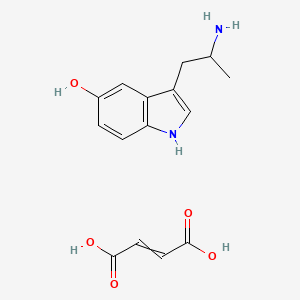
S-Trityl-D-cystine tert-butyl ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Trt)-OtBu.HCl is a compound used in peptide synthesis. It is a protected form of cysteine, an amino acid, where the thiol group is protected by a trityl group (Trt) and the carboxyl group is protected by a tert-butyl ester (OtBu). The hydrochloride (HCl) salt form enhances its stability and solubility. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine amino acid. The thiol group is protected using trityl chloride in the presence of a base, such as triethylamine, to form the trityl-protected cysteine. The carboxyl group is then protected by reacting with tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The final product, H-Cys(Trt)-OtBu.HCl, is obtained by combining these protected forms and converting them into the hydrochloride salt .
Industrial Production Methods
Industrial production of H-Cys(Trt)-OtBu.HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
H-Cys(Trt)-OtBu.HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the trityl and tert-butyl protecting groups.
Oxidation: Formation of disulfide bonds between cysteine residues.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Various nucleophiles can be used to replace the protecting groups under mild conditions.
Major Products Formed
Deprotected Cysteine: Removal of protecting groups yields free cysteine.
Disulfide-Linked Peptides: Oxidation leads to the formation of disulfide bonds between cysteine residues.
Scientific Research Applications
H-Cys(Trt)-OtBu.HCl is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of H-Cys(Trt)-OtBu.HCl involves the protection and subsequent deprotection of the cysteine residue during peptide synthesis. The trityl and tert-butyl groups protect the thiol and carboxyl groups, respectively, preventing unwanted side reactions. Upon deprotection, the free cysteine can participate in forming peptide bonds and disulfide linkages, crucial for the structural integrity and function of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another protected form of cysteine used in peptide synthesis.
Boc-Cys(Trt)-OH: Uses a different protecting group for the amino group.
Ac-Cys(Trt)-OH: Acetyl-protected cysteine.
Uniqueness
H-Cys(Trt)-OtBu.HCl is unique due to its dual protection strategy, which provides enhanced stability and ease of deprotection compared to other protected cysteine derivatives. This makes it particularly suitable for complex peptide synthesis .
Properties
Molecular Formula |
C26H30ClNO2S |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-tritylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H |
InChI Key |
QPOWWSICTUFREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butanone, 4-[4-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-2-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranosyl]oxy]phenyl]-](/img/structure/B13392871.png)
![Methyl 7-[5-[3-(4-butoxy-2-methylphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(2-butyl-1,3-thiazol-5-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)-2-methylphenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[4-(2,2-difluoroethoxy)phenyl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-[5-(2,2-difluoroethoxy)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[2-(3-methylbutyl)-1,3-thiazol-5-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(1-methyl-4-propylpyrrol-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13392878.png)
![4-amino-5-fluoro-1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13392883.png)


![Methyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13392894.png)
![Carbamic acid, [1-formyl-3-(methylthio)propyl]-, 1,1-dimethylethyl ester](/img/structure/B13392896.png)

![2,2-difluoro-N-[3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B13392908.png)



![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13392923.png)
![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl] Pyridine](/img/structure/B13392931.png)
